Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate: is a complex organic compound that features a tert-butyl group, a piperidine ring, and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of specific catalysts and reagents to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution of the chloromethyl group can lead to the formation of various substituted piperidine derivatives, while coupling reactions can result in the formation of complex biaryl compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a useful tool for probing the activity of enzymes and receptors .
Medicine
Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery .
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its unique reactivity and stability make it suitable for various applications, including the production of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate include:
- Tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate
- 1-BOC-4-bromomethylpiperidine
- Tert-butyl 4-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)piperidine-1-carboxylate .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which confer distinct reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O3/c1-14(2,3)19-13(18)17-6-4-10(5-7-17)12-8-11(9-15)20-16-12/h8,10H,4-7,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVMXQYIAOYWZNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=NOC(=C2)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.78 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2091871-85-9 |
Source
|
Record name | tert-butyl 4-[5-(chloromethyl)-1,2-oxazol-3-yl]piperidine-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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